5,6-Dichloropyrazine-2,3-dicarboxylic acid

Description

Structure

3D Structure

Properties

IUPAC Name |

5,6-dichloropyrazine-2,3-dicarboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H2Cl2N2O4/c7-3-4(8)10-2(6(13)14)1(9-3)5(11)12/h(H,11,12)(H,13,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WPBFEEVLBDWFGP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1(=C(N=C(C(=N1)Cl)Cl)C(=O)O)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H2Cl2N2O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60633398 | |

| Record name | 5,6-Dichloropyrazine-2,3-dicarboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60633398 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

236.99 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

59715-45-6 | |

| Record name | 5,6-Dichloropyrazine-2,3-dicarboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60633398 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to the Physicochemical Characteristics of 5,6-Dichloropyrazine-2,3-dicarboxylic acid

Foreword for the Modern Researcher

In the landscape of pharmaceutical and agrochemical development, pyrazine derivatives represent a cornerstone of heterocyclic chemistry, offering a versatile scaffold for constructing complex, biologically active molecules.[1] Among these, 5,6-Dichloropyrazine-2,3-dicarboxylic acid (CAS No. 59715-45-6) stands out as a pivotal intermediate. Its strategic placement of reactive chloro and carboxylic acid functional groups allows for precise molecular tailoring, making it an invaluable building block for novel therapeutic agents and crop protection solutions.[1][2]

This guide deviates from a conventional data sheet structure. Instead, it is designed as a practical, in-the-field resource for researchers. We will not only present the known characteristics of this compound but also delve into the fundamental principles and detailed methodologies required for its empirical characterization. Where experimental data is not publicly available, we will provide expert analysis on expected outcomes based on its molecular architecture and the properties of analogous structures. This document serves as both a repository of information and a manual for discovery, empowering you to validate and expand upon the collective knowledge of this important chemical entity.

Molecular Identity and Core Properties

This compound is a disubstituted pyrazine ring, a diazine with nitrogen atoms at positions 1 and 4. The presence of two electron-withdrawing chlorine atoms and two acidic carboxyl groups significantly influences the electron density of the aromatic ring and dictates the molecule's reactivity and physical properties.

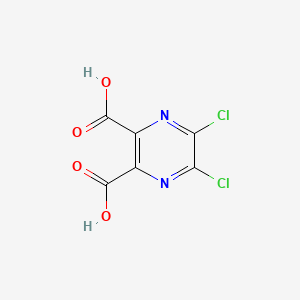

Caption: Chemical structure of this compound.

Table 1: Summary of Physicochemical Properties

| Property | Value / Information | Source |

| IUPAC Name | This compound | [3] |

| CAS Number | 59715-45-6 | [2] |

| Molecular Formula | C₆H₂Cl₂N₂O₄ | [2] |

| Molecular Weight | 237.00 g/mol | [2] |

| Boiling Point | 453°C at 760 mmHg | [2] |

| Melting Point | Experimental data not available. Expected to be high (>200°C) with decomposition, typical for aromatic dicarboxylic acids. | - |

| Solubility | Quantitative data not available. Expected to have low solubility in non-polar organic solvents and water, but soluble in aqueous base (e.g., NaOH, NaHCO₃) and polar aprotic solvents (e.g., DMSO, DMF). | - |

| pKa Values | Experimental data not available. Expected to have two distinct pKa values, with the first (pKa₁) likely in the range of 1-2 and the second (pKa₂) in the range of 3-4, influenced by the electron-withdrawing pyrazine ring and chlorine atoms. | - |

| Appearance | Expected to be a white to off-white crystalline solid. | - |

| Storage | Store at 2-8°C under an inert gas atmosphere. | [2] |

Synthesis Pathway: From Dinitrile to Diacid

A robust and logical synthetic route to this compound involves the acidic or basic hydrolysis of its dinitrile precursor, 5,6-Dichloropyrazine-2,3-dicarbonitrile (CAS 56413-95-7).[4] The dicarbonitrile is a commercially available starting material, making this a practical approach for laboratory-scale synthesis.[5]

The hydrolysis of nitriles to carboxylic acids is a fundamental transformation in organic chemistry. Under acidic conditions, the reaction proceeds via protonation of the nitrile nitrogen, followed by nucleophilic attack by water, tautomerization to an amide intermediate, and subsequent hydrolysis of the amide to the carboxylic acid.

Caption: Plausible synthesis via hydrolysis of the dinitrile precursor.

Experimental Protocols for Physicochemical Characterization

The following sections provide standardized, field-proven methodologies for determining the key physicochemical properties of the title compound.

Melting Point Determination

Scientific Rationale: The melting point is a fundamental thermal property indicating the purity of a crystalline solid. A sharp, narrow melting range (typically < 2°C) is characteristic of a pure compound, while impurities depress and broaden the melting range. The capillary method with a heated block apparatus is a standard, reliable technique.[6]

Methodology: Capillary Melting Point Determination

-

Sample Preparation: Ensure the sample is completely dry by placing it in a vacuum desiccator for at least 24 hours.[7] Finely crush a small amount of the crystalline solid into a powder on a watch glass using a spatula.

-

Capillary Loading: Tap the open end of a glass capillary tube into the powder to collect a small amount. Invert the tube and tap the sealed end gently on a hard surface to pack the powder down to a height of 2-3 mm.[7][8]

-

Apparatus Setup: Place the loaded capillary tube into the heating block of a melting point apparatus (e.g., Mel-Temp).

-

Rapid Determination (Optional but Recommended): Heat the block rapidly to get an approximate melting range. This saves time during the precise measurement. Allow the block to cool significantly before the next step.

-

Precise Determination: Place a new sample in the apparatus. Heat the block rapidly to about 15-20°C below the approximate melting point found in the previous step.

-

Heating Rate: Decrease the heating rate to 1-2°C per minute to allow for thermal equilibrium between the sample, the block, and the thermometer.[9]

-

Observation and Recording: Record two temperatures:

-

T1: The temperature at which the first drop of liquid appears.

-

T2: The temperature at which the entire sample becomes a clear liquid.

-

-

Reporting: The melting point is reported as the range T1-T2. For a pure compound, this range should be narrow. Repeat the determination at least twice to ensure reproducibility.

Solubility Profile

Scientific Rationale: Solubility is governed by the principle of "like dissolves like." The polarity, hydrogen bonding capability, and acidic/basic nature of a molecule dictate its solubility in various solvents. A systematic solubility investigation can reveal the presence of polar functional groups and provide guidance for choosing appropriate solvents for reactions, purification, and analysis.[10] For an organic acid, solubility in aqueous base is a key indicator, as deprotonation forms a water-soluble salt.[11]

Methodology: Qualitative Solubility Classification

-

General Setup: For each test, add approximately 20-30 mg of the compound to a small test tube. Add 1 mL of the solvent in portions, shaking vigorously after each addition.[12]

-

Test Solvents:

-

Water (H₂O): Observe solubility. Test the resulting solution with pH paper. An acidic pH would be expected.

-

5% Sodium Hydroxide (NaOH) (aq): As a strong base, NaOH will readily deprotonate both carboxylic acid groups, forming a disodium salt. The compound is expected to be soluble.

-

5% Sodium Bicarbonate (NaHCO₃) (aq): Sodium bicarbonate is a weaker base. It is strong enough to deprotonate most carboxylic acids. Solubility in this reagent confirms the presence of a strongly acidic group.[10]

-

5% Hydrochloric Acid (HCl) (aq): The compound is expected to be insoluble. The pyrazine nitrogens are very weakly basic due to the electron-withdrawing effects of the substituents, and the carboxylic acids will remain protonated.

-

Organic Solvents: Test solubility in a range of common organic solvents such as methanol, ethanol, acetone, ethyl acetate, dichloromethane, and hexane to establish a polarity profile.

-

Table 2: Expected Solubility Profile

| Solvent | Polarity | Expected Solubility | Rationale |

| Hexane | Non-polar | Insoluble | Polar functional groups prevent dissolution. |

| Dichloromethane | Moderately Polar | Sparingly Soluble | Moderate polarity may allow for some dissolution. |

| Acetone / Ethyl Acetate | Polar Aprotic | Sparingly to Moderately Soluble | Can accept H-bonds but cannot donate strongly. |

| Methanol / Ethanol | Polar Protic | Moderately Soluble | Capable of hydrogen bonding with carboxyl groups. |

| Water | Very Polar | Sparingly Soluble | High crystal lattice energy may limit solubility despite polarity. |

| 5% NaHCO₃ (aq) | Basic | Soluble | Acid-base reaction forms the water-soluble sodium salt. |

| 5% NaOH (aq) | Strongly Basic | Soluble | Acid-base reaction forms the water-soluble sodium salt. |

| DMSO / DMF | Polar Aprotic | Soluble | High polarity and ability to disrupt crystal lattice. |

Acidity Constant (pKa) Determination

Scientific Rationale: The pKa is the negative base-10 logarithm of the acid dissociation constant (Ka). It quantifies the strength of an acid in solution. For a dicarboxylic acid, two distinct pKa values (pKa₁ and pKa₂) correspond to the stepwise loss of the two acidic protons. Potentiometric titration is the gold standard for pKa determination, as it precisely monitors the change in pH upon the addition of a titrant (a strong base).[13] The pKa values correspond to the pH at the half-equivalence points.[14]

Caption: Workflow for pKa determination by potentiometric titration.

Methodology: Potentiometric Titration

-

Instrument Calibration: Calibrate a pH meter using at least two standard buffer solutions (e.g., pH 4.00 and 7.00) that bracket the expected pKa range.

-

Analyte Preparation: Accurately weigh a sample of the compound (to achieve a concentration of approx. 1-10 mM) and dissolve it in a known volume of deionized, carbonate-free water. A co-solvent like methanol may be necessary if water solubility is low, but the resulting pKa will be for that specific solvent system.[13]

-

Titration Setup: Place the solution in a jacketed beaker to maintain a constant temperature. Use a magnetic stirrer for continuous mixing. Immerse the calibrated pH electrode and the tip of a burette containing a standardized strong base (e.g., 0.1 M NaOH). Purge the solution with nitrogen gas to displace dissolved CO₂.[15]

-

Titration Execution: Add the NaOH titrant in small, precise increments (e.g., 0.05-0.10 mL). After each addition, allow the pH reading to stabilize before recording the pH and the total volume of titrant added.

-

Data Analysis:

-

Plot the recorded pH values (y-axis) against the volume of NaOH added (x-axis). This will generate a titration curve with two distinct inflection points.

-

Calculate the first derivative (ΔpH/ΔV) and plot it against the average volume. The peaks of this plot correspond to the equivalence points (Veq₁ and Veq₂).

-

The first half-equivalence point is at Veq₁/2. The pH at this volume is equal to pKa₁.

-

The second half-equivalence point is at (Veq₁ + Veq₂)/2. The pH at this volume is equal to pKa₂.

-

Spectroscopic Characterization

Scientific Rationale: Spectroscopic techniques provide a "fingerprint" of a molecule, allowing for unambiguous structure confirmation and purity assessment. Each method probes different aspects of the molecular structure.

3.4.1. Nuclear Magnetic Resonance (NMR) Spectroscopy NMR spectroscopy provides detailed information about the carbon-hydrogen framework of a molecule.[16]

-

¹H NMR: Due to molecular symmetry, only one proton signal is expected for the two carboxylic acid protons. This signal will be a broad singlet at a very downfield chemical shift (typically δ 10-13 ppm), characteristic of acidic protons. The signal will be exchangeable with D₂O.

-

¹³C NMR: Due to symmetry, three distinct carbon signals are expected:

-

One signal for the two equivalent carbons bearing the chlorine atoms (C5, C6).

-

One signal for the two equivalent carbons bearing the carboxyl groups (C2, C3).

-

One signal for the two equivalent carboxylic acid carbonyl carbons.

-

Methodology: ¹H and ¹³C NMR Acquisition

-

Sample Preparation: Dissolve 5-10 mg of the compound in ~0.7 mL of a deuterated solvent (e.g., DMSO-d₆, as it effectively dissolves polar, acidic compounds). Add a small amount of an internal standard like tetramethylsilane (TMS) if not already present in the solvent.[17]

-

Instrument Setup: Place the NMR tube in the spectrometer. The instrument is tuned, locked onto the deuterium signal of the solvent, and the magnetic field is shimmed to ensure homogeneity.

-

¹H Spectrum Acquisition: Acquire the spectrum using a standard pulse sequence. Key parameters include the spectral width, acquisition time, and relaxation delay. All peaks should be integrated.[18]

-

¹³C Spectrum Acquisition: Acquire a proton-decoupled ¹³C spectrum. A longer acquisition time is typically required due to the low natural abundance of the ¹³C isotope.[19]

3.4.2. Fourier-Transform Infrared (FT-IR) Spectroscopy FT-IR spectroscopy identifies the functional groups present in a molecule by measuring the absorption of infrared radiation at specific vibrational frequencies.[16]

Methodology: KBr Pellet Method

-

Sample Preparation: Add 1-2 mg of the dry compound to an agate mortar. Add approximately 100-200 mg of dry, IR-grade potassium bromide (KBr).[20]

-

Grinding: Gently grind the mixture with a pestle until a fine, homogeneous powder is obtained.

-

Pellet Formation: Transfer a portion of the powder to a pellet press die. Apply pressure (typically several tons) using a hydraulic press to form a thin, transparent or translucent pellet.[21]

-

Analysis: Place the pellet in the sample holder of the FT-IR spectrometer and acquire the spectrum.

Table 3: Expected FT-IR Absorption Bands

| Wavenumber (cm⁻¹) | Vibration Type | Expected Appearance |

| 2500-3300 | O-H stretch (carboxylic acid) | Very broad, strong |

| ~1700-1750 | C=O stretch (carboxylic acid dimer) | Strong, sharp |

| ~1500-1600 | C=N, C=C stretch (aromatic ring) | Medium to strong |

| ~1200-1300 | C-O stretch (carboxylic acid) | Medium |

| ~700-850 | C-Cl stretch | Strong |

3.4.3. Mass Spectrometry (MS) Mass spectrometry measures the mass-to-charge ratio (m/z) of ions, allowing for the determination of the molecular weight and elemental formula of a compound. Electron Impact (EI) is a classic "hard" ionization technique that often provides valuable structural information through fragmentation.[22]

Methodology: Electron Impact Mass Spectrometry (EI-MS)

-

Sample Introduction: Introduce a small amount of the sample into the ion source, typically via a direct insertion probe for a solid sample. The sample is volatilized under high vacuum and heat.[23]

-

Ionization: The gaseous molecules are bombarded with a high-energy electron beam (typically 70 eV). This ejects an electron from the molecule, forming a radical cation (the molecular ion, M⁺•).[24]

-

Fragmentation: The excess energy imparted during ionization causes the molecular ion to fragment into smaller, characteristic ions.

-

Analysis and Detection: The ions are accelerated into a mass analyzer (e.g., a quadrupole), which separates them based on their m/z ratio. A detector records the abundance of each ion.

-

Spectrum Interpretation: The resulting mass spectrum is a plot of relative ion abundance versus m/z. The peak with the highest m/z value often corresponds to the molecular ion (M⁺•), confirming the molecular weight. The fragmentation pattern provides a structural fingerprint.

Conclusion and Future Directions

This compound is a molecule of significant synthetic potential. While its fundamental properties are dictated by its structure, a comprehensive, publicly available experimental dataset remains to be completed. This guide provides the known data and, more importantly, the authoritative experimental frameworks necessary for researchers to fully characterize this compound in their own laboratories. The protocols outlined herein are robust, grounded in fundamental chemical principles, and represent the standard for ensuring data integrity and reproducibility. As new applications for this versatile building block are explored, a thorough understanding and documentation of its physicochemical properties will be indispensable for accelerating innovation in medicinal and materials chemistry.

References

-

MySkinRecipes. (n.d.). This compound. Retrieved from myskinrecipes.com.[2]

-

PubChem. (n.d.). This compound. National Center for Biotechnology Information. Retrieved from pubchem.ncbi.nlm.nih.gov.[3]

-

ChemicalBook. (n.d.). 5,6-DICHLORO-2,3-DICYANOPYRAZINE(56413-95-7) 13C NMR. Retrieved from chemicalbook.com.[23]

-

University of Colorado Boulder, Department of Chemistry. (n.d.). IR Spectroscopy of Solids. Retrieved from orgchemboulder.com.[1]

-

University of Calgary, Department of Chemistry. (n.d.). Melting point determination. Retrieved from chem.ucalgary.ca.

-

Stanford Research Systems. (n.d.). Determination of Melting Points According to Pharmacopeia. Retrieved from thinksrs.com.[9]

-

Scribd. (n.d.). Procedure For Determining Solubility of Organic Compounds. Retrieved from scribd.com.[25]

-

Drawell. (n.d.). Sample Preparation for FTIR Analysis. Retrieved from drawell.com.[20]

-

Japanese Pharmacopoeia. (n.d.). Determination of Melting Point / General Tests. Retrieved from jpdb.nihs.go.jp.[7]

-

Westlab Canada. (2023, May 8). Measuring the Melting Point. Retrieved from westlab.com.[6]

-

Shimadzu. (n.d.). Please explain the principles, advantages, and disadvantages of EI. Retrieved from shimadzu.com.[24]

-

Bellevue College. (n.d.). Experiment 2 # Solubility 13. Retrieved from bellevuecollege.edu.[26]

-

Creative Proteomics. (n.d.). Electron Ionization. Retrieved from creative-proteomics.com.[22]

-

Bruker. (n.d.). Guide to FT-IR Spectroscopy. Retrieved from bruker.com.[27]

-

BYJU'S. (n.d.). Determination Of Melting Point Of An Organic Compound. Retrieved from byjus.com.[8]

-

Asian Publication Corporation. (2006). Potentiometric and Conductometric Measurements of Dicarboxylic Acids in Non-Aqueous Solvents. Asian Journal of Chemistry, 18(3), 1808-1814.[28]

-

Florida State University. (n.d.). EXPERIMENT 1 DETERMINATION OF SOLUBILITY CLASS. Retrieved from fsu.edu.[10]

-

Chemical Instrumentation Facility, Iowa State University. (n.d.). Mass Spectrometry Tutorial. Retrieved from cif.iastate.edu.[29]

-

St. Edward's University. (n.d.). EXPERIMENT 2 DETERMINATION OF SOLUBILITY CLASS. Retrieved from stedwards.edu.[12]

-

JASCO Inc. (n.d.). Sampling Techniques for FTIR Spectroscopy. Retrieved from jascoinc.com.[21]

-

Sigma-Aldrich. (n.d.). 5,6-Dichloropyrazine-2,3-dicarbonitrile. Retrieved from sigmaaldrich.com.[5]

-

MySkinRecipes. (n.d.). This compound. Retrieved from myskinrecipes.com.[2]

-

Fisher Scientific. (2014, September 11). SAFETY DATA SHEET - Methyl 3-amino-5,6-dichloropyrazine-2-carboxylate. Retrieved from fishersci.com.[30]

-

Huber, S. M., et al. (2020). Potentiometric Titration Method for the Determination of Solubility Limits and pKa Values of Weak Organic Acids in Water. Organic Process Research & Development, 24(6), 1039–1045.[31]

-

Cengage Learning. (n.d.). Identifying an Unknown Compound by Solubility, Functional Group Tests and Spectral Analysis. Retrieved from cengage.com.[11]

-

Hoye, T. R., et al. (2018). Acquiring 1H and 13C Spectra. In Optimizing NMR Methods for Structure Elucidation (pp. 45-67). Royal Society of Chemistry.[17]

-

Creative Bioarray. (n.d.). Protocol for Determining pKa Using Potentiometric Titration. Retrieved from creative-bioarray.com.[15]

-

Atta-ur-Rahman & Choudhary, M. I. (2005). Basic 1H- and 13C-NMR Spectroscopy. Elsevier.[16]

-

ECETOC. (n.d.). APPENDIX A: MEASUREMENT OF ACIDITY (pKA). Retrieved from ecetoc.org.[13]

-

König, B., et al. (2024). Dicyanopyrazine: 10th Anniversary in Photoredox Catalysis. Chemistry – A European Journal.[4]

-

Olin Corporation. (n.d.). MATERIAL SAFETY DATA SHEET. Retrieved from olin.com.[32]

-

Fisher Scientific. (2024, March 29). SAFETY DATA SHEET - Pyrazine, 2,6-dichloro-. Retrieved from fishersci.com.[33]

-

Nandiyanto, A. B. D., et al. (2022). How to Read and Interpret 1H-NMR and 13C-NMR Spectrums. Journal of Engineering Science and Technology, 17(4), 2736-2765.[34]

-

DergiPark. (2024). Elucidating Ionization Behavior: Potentiometric Titration for Precise Determination of pKa Values in Medicinal Chemistry. Journal of Pharmaceutical and Medicinal Chemistry.[14]

-

American Chemical Society. (n.d.). NMR Guidelines for ACS Journals. Retrieved from pubs.acs.org.[18]

-

Sigma-Aldrich. (2024, September 6). SAFETY DATA SHEET. Retrieved from sigmaaldrich.com.

-

University of Cambridge, Department of Chemistry. (2016). NMR Techniques in Organic Chemistry: a quick guide. Retrieved from cam.ac.uk.[19]

-

TCI Chemicals. (n.d.). 5,6-Dichloro-2,3-dicyanopyrazine. Retrieved from tcichemicals.com.

-

Synthonix. (n.d.). 5,6-Dichloropyrazine-2,3-dicarbonitrile. Retrieved from synthonix.com.[35]

-

BLD Pharm. (n.d.). 56413-95-7|5,6-Dichloropyrazine-2,3-dicarbonitrile. Retrieved from bldpharm.com.[36]

-

Matsumoto, K., et al. (2000). Swern Oxidation of Bicyclo[2.2.1]hept-5-ene-2,3-diol and Its Pyrazine-fused Derivatives. Journal of Heterocyclic Chemistry, 37(5), 1331-1333.[37]

-

Google Patents. (1975). US3879394A - 2,3-Dichloro-5,6-dicyanopyrazine and derivatives. Retrieved from patents.google.com.[38]

-

ResearchGate. (n.d.). (PDF) Oxidation methods for aromatic diazines. Retrieved from researchgate.net.[39]

Sources

- 1. orgchemboulder.com [orgchemboulder.com]

- 2. This compound [myskinrecipes.com]

- 3. eng.uc.edu [eng.uc.edu]

- 4. Dicyanopyrazine: 10th Anniversary in Photoredox Catalysis - PMC [pmc.ncbi.nlm.nih.gov]

- 5. 5,6-Dichloropyrazine-2,3-dicarbonitrile | 56413-95-7 [sigmaaldrich.com]

- 6. westlab.com [westlab.com]

- 7. jpdb.nihs.go.jp [jpdb.nihs.go.jp]

- 8. byjus.com [byjus.com]

- 9. thinksrs.com [thinksrs.com]

- 10. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]

- 11. www1.udel.edu [www1.udel.edu]

- 12. faculty.uobasrah.edu.iq [faculty.uobasrah.edu.iq]

- 13. APPENDIX A: MEASUREMENT OF ACIDITY (pKA) - ECETOC [ecetoc.org]

- 14. dergipark.org.tr [dergipark.org.tr]

- 15. creative-bioarray.com [creative-bioarray.com]

- 16. faculty.uobasrah.edu.iq [faculty.uobasrah.edu.iq]

- 17. books.rsc.org [books.rsc.org]

- 18. pubsapp.acs.org [pubsapp.acs.org]

- 19. nmr.chem.ox.ac.uk [nmr.chem.ox.ac.uk]

- 20. drawellanalytical.com [drawellanalytical.com]

- 21. jascoinc.com [jascoinc.com]

- 22. Electron Ionization - Creative Proteomics [creative-proteomics.com]

- 23. chromatographyonline.com [chromatographyonline.com]

- 24. Please explain the principles, advantages, and disadvantages of EI : SHIMADZU (Shimadzu Corporation) [shimadzu.com]

- 25. scribd.com [scribd.com]

- 26. bellevuecollege.edu [bellevuecollege.edu]

- 27. Guide to FT-IR Spectroscopy | Bruker [bruker.com]

- 28. asianpubs.org [asianpubs.org]

- 29. Mass Spectrometry Tutorial (Dr. Kamel Harrata) | Chemical Instrumentation Facility [cif.iastate.edu]

- 30. fishersci.com [fishersci.com]

- 31. pubs.acs.org [pubs.acs.org]

- 32. files.dep.state.pa.us [files.dep.state.pa.us]

- 33. fishersci.com [fishersci.com]

- 34. researchgate.net [researchgate.net]

- 35. Synthonix, Inc > 56413-95-7 | 5,6-Dichloropyrazine-2,3-dicarbonitrile [synthonix.com]

- 36. 56413-95-7|5,6-Dichloropyrazine-2,3-dicarbonitrile|BLD Pharm [bldpharm.com]

- 37. mdpi.com [mdpi.com]

- 38. US3879394A - 2,3-Dichloro-5,6-dicyanopyrazine and derivatives - Google Patents [patents.google.com]

- 39. researchgate.net [researchgate.net]

A Guide to Advanced Synthesis of 5,6-Dichloropyrazine-2,3-dicarboxylic acid: A Core Scaffold for Modern Drug Discovery

Executive Summary: 5,6-Dichloropyrazine-2,3-dicarboxylic acid is a pivotal heterocyclic building block, integral to the development of novel pharmaceuticals and advanced functional materials. Its rigid, electron-deficient core, decorated with reactive handles, makes it a sought-after intermediate. This guide provides a detailed exploration of a robust and efficient synthetic pathway to this target molecule, focusing on the synthesis of the key precursor, 5,6-Dichloropyrazine-2,3-dicarbonitrile, and its subsequent hydrolysis. We will delve into the mechanistic underpinnings of these transformations, provide detailed experimental protocols, and discuss the critical parameters that ensure high yield and purity.

The Strategic Importance of Halogenated Pyrazines

Pyrazine derivatives are a cornerstone of medicinal chemistry, appearing in numerous approved drugs.[1] The introduction of halogen atoms, specifically chlorine, onto the pyrazine ring dramatically alters the electronic properties of the molecule, enhancing its utility. The chloro-substituents serve two primary functions: they act as effective electronic modulators and provide reactive sites for further functionalization through nucleophilic substitution or cross-coupling reactions.[2] The dicarboxylic acid moieties, in turn, offer versatile handles for amide bond formation, esterification, or conversion into other functional groups, making the title compound an exceptionally valuable and versatile synthon.

The primary challenge in synthesizing such molecules lies in achieving the desired substitution pattern efficiently and with high selectivity. The method outlined herein proceeds through a stable, readily accessible dinitrile intermediate, which can be quantitatively converted to the target dicarboxylic acid.

Core Synthetic Pathway: A Two-Stage Approach

The most reliable and scalable synthesis of this compound is achieved through a two-step sequence. This strategy hinges on the initial formation of the corresponding dinitrile, followed by a comprehensive hydrolysis. This pathway is advantageous as it utilizes readily available starting materials and involves well-understood, high-yielding chemical transformations.

Synthesis of the Key Intermediate: 5,6-Dichloropyrazine-2,3-dicarbonitrile

The cornerstone of this synthesis is the preparation of 5,6-Dichloropyrazine-2,3-dicarbonitrile. This intermediate is commercially available but can also be prepared through the condensation of diaminomaleonitrile (DAMN) with a suitable α-dicarbonyl compound, followed by chlorination.[3] DAMN is a versatile and inexpensive building block for a wide array of nitrogen-containing heterocycles.[4]

Mechanistic Rationale: The DAMN Condensation

The formation of the pyrazine ring from DAMN and an α-dicarbonyl compound is a classic condensation reaction. The process involves the sequential formation of two imine bonds, followed by an oxidative aromatization to yield the stable pyrazine-2,3-dicarbonitrile core. For the synthesis of the dichloro-derivative, a post-condensation chlorination is the most common and effective approach.

Experimental Protocol: Synthesis of 5,6-Dichloropyrazine-2,3-dicarbonitrile

This protocol is a representative procedure based on established pyrazine syntheses.[5]

-

Ring Formation: In a flask equipped with a reflux condenser and magnetic stirrer, dissolve diaminomaleonitrile (1.0 eq) and glyoxal (1.0 eq, 40% in water) in a mixture of ethanol and water (3:1).

-

Catalysis: Add a catalytic amount of acetic acid (0.1 eq) to the mixture.

-

Reaction: Heat the reaction mixture to reflux (approx. 80-90°C) for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Isolation: Upon completion, cool the mixture to room temperature. The intermediate, pyrazine-2,3-dicarbonitrile, will often precipitate. Filter the solid, wash with cold water, and dry under vacuum.

-

Chlorination: Suspend the crude pyrazine-2,3-dicarbonitrile in a suitable solvent such as N,N-dimethylformamide (DMF). Add N-chlorosuccinimide (NCS) (2.2 eq) portion-wise.

-

Reaction: Heat the mixture to 60-70°C and stir for 8-12 hours until TLC analysis indicates full conversion.

-

Workup and Purification: Cool the reaction mixture and pour it into ice water. The chlorinated product will precipitate. Filter the solid, wash thoroughly with water, and then recrystallize from a suitable solvent system (e.g., ethanol/water or toluene) to yield pure 5,6-Dichloropyrazine-2,3-dicarbonitrile.

Properties of the Dinitrile Intermediate

| Property | Value | Reference |

| Molecular Formula | C₆Cl₂N₄ | [3] |

| Molecular Weight | 199.00 g/mol | [3] |

| CAS Number | 56413-95-7 | [3] |

| Appearance | Solid | |

| Purity | ≥96% | [3] |

| InChI Key | QUFXYBKGILUJHS-UHFFFAOYSA-N |

Final Conversion: Hydrolysis to Dicarboxylic Acid

The final step is the hydrolysis of the nitrile groups to carboxylic acids. This transformation is typically achieved under strong basic or acidic conditions. Alkaline hydrolysis is often preferred as it can minimize side reactions and facilitate an easier workup. Inspired by green chemistry principles for ester hydrolysis, using a base like lithium hydroxide in water can be an efficient and environmentally benign approach.[6]

Detailed Experimental Protocol: Alkaline Hydrolysis

-

Setup: In a round-bottomed flask equipped with a reflux condenser and mechanical stirrer, suspend 5,6-Dichloropyrazine-2,3-dicarbonitrile (1.0 eq) in water.

-

Reagent Addition: Add an excess of sodium hydroxide (NaOH) or lithium hydroxide (LiOH) (4.0-5.0 eq) to the suspension.

-

Reaction: Heat the mixture to reflux (100°C) and maintain for 12-24 hours. The reaction progress can be monitored by observing the evolution of ammonia gas (use appropriate safety precautions) and by HPLC analysis of aliquots.

-

Workup: After the reaction is complete, cool the mixture in an ice bath.

-

Acidification: Carefully acidify the aqueous solution with concentrated hydrochloric acid (HCl) until the pH is approximately 1-2. The target dicarboxylic acid will precipitate out of the solution.

-

Isolation and Purification: Filter the white precipitate, wash with cold water to remove inorganic salts, and dry under vacuum to yield pure this compound.

In-Process Controls and Characterization

-

Reaction Monitoring: HPLC is the preferred method for monitoring the disappearance of the dinitrile starting material and the appearance of the dicarboxylic acid product.

-

Product Confirmation: The structure of the final product should be confirmed using standard analytical techniques:

-

¹H NMR: Will show the absence of nitrile-adjacent protons and the presence of a broad singlet for the carboxylic acid protons (typically >10 ppm in DMSO-d₆).

-

¹³C NMR: Will show the disappearance of the nitrile carbon signal (approx. 115-120 ppm) and the appearance of the carboxylic acid carbonyl signal (approx. 165-175 ppm).

-

FT-IR: Will show the disappearance of the sharp C≡N stretch (approx. 2230 cm⁻¹) and the appearance of a broad O-H stretch (approx. 2500-3300 cm⁻¹) and a strong C=O stretch (approx. 1700 cm⁻¹) for the carboxylic acid.

-

Mass Spectrometry: To confirm the molecular weight of the final product.

-

Novel and Alternative Synthetic Strategies

While the dinitrile hydrolysis pathway is robust, research into more direct methods is ongoing. Future strategies may include:

-

Direct Oxidation: Oxidation of corresponding dimethyl or dihydroxymethyl pyrazines. This route can suffer from over-oxidation or low yields.

-

Palladium-Catalyzed Carbonylation: Direct carbonylation of a tetrachloropyrazine precursor could potentially install the carboxylic acid groups, though regioselectivity and catalyst stability are significant hurdles.[7]

-

Regioselective Lithiation: As demonstrated in the synthesis of other pyrazine derivatives, directed ortho-lithiation followed by quenching with CO₂ could be a viable, albeit technically challenging, route to explore.[8]

Conclusion

The synthesis of this compound is most effectively achieved via a two-stage process involving the formation and subsequent hydrolysis of 5,6-Dichloropyrazine-2,3-dicarbonitrile. This method provides a reliable and scalable route to a key building block for research in pharmaceuticals and materials science. The provided protocols, grounded in established chemical principles, offer a clear pathway for researchers to access this valuable compound.

References

- An Improved Synthesis of 2,3-Diamino-5,6-dichloropyrazine: A Useful Heterocyclic Scaffold. (n.d.). ResearchGate.

-

Bardajee, G. R., et al. (2012). 5,6-Dimethylpyrazine-2,3-dicarbonitrile. Acta Crystallographica Section E: Structure Reports Online, 68(11), o3220. Retrieved from [Link]

-

Journal of Chemical and Pharmaceutical Research, 2014, 6(5):104-105. A green and efficient hydrolysis of methyl 5-chloropyrazine-2-carboxylic acid ester. Retrieved from [Link]

-

5,6-Dichloropyrazine-2,3-dicarbonitrile - [D43421]. (n.d.). Synthonix. Retrieved from [Link]

-

Hökelek, T., et al. (2009). 5,6-Diphenylpyrazine-2,3-dicarbonitrile. Acta Crystallographica Section E: Structure Reports Online, 65(10), o2225. Retrieved from [Link]

-

Al-Hourani, B. J., et al. (2022). Construction of 5-(Alkylamino)-6-aryl/alkylpyrazine-2,3-dicarbonitriles via the One-Pot Reaction of Alkyl Isocyanides with Aryl/Alkyl Carbonyl Chlorides and Diaminomaleonitrile: Fluorescence and Antimicrobial Activity Evaluation. Molecules, 27(23), 8279. Retrieved from [Link]

-

Hökelek, T., et al. (2009). 5,6-Diphenylpyrazine-2,3-dicarbonitrile. Acta Crystallographica Section E: Structure Reports Online, 65(10), o2225. Retrieved from [Link]

- Zhao, Y., et al. (2019). Method of synthesis of 5,6-bis(5-alkoxythiophen-2-yl)pyrazine-2,3-dicarbonitriles, derivatives of dicyanopyrazine and use thereof. Google Patents, WO2019185068A1.

-

Chaudhary, A. (2022). 2,3-Diaminomaleonitrile: A Multifaceted Synthon in Organic Synthesis. Current Organic Synthesis, 19(5), 616-642. Retrieved from [Link]

-

Kos, J., et al. (2014). N-Substituted 5-Amino-6-methylpyrazine-2,3-dicarbonitriles: Microwave-Assisted Synthesis and Biological Properties. Molecules, 19(1), 539-558. Retrieved from [Link]

-

Author, A. A., et al. (2025). Synthesis and Structural Confirmation of a Novel 3,6-Dicarbonyl Derivative of 2-Chloropyrazine via Regioselective Dilithiation. Molecules. Retrieved from [Link]

Sources

- 1. Construction of 5-(Alkylamino)-6-aryl/alkylpyrazine-2,3-dicarbonitriles via the One-Pot Reaction of Alkyl Isocyanides with Aryl/Alkyl Carbonyl Chlorides and Diaminomaleonitrile: Fluorescence and Antimicrobial Activity Evaluation - PMC [pmc.ncbi.nlm.nih.gov]

- 2. N-Substituted 5-Amino-6-methylpyrazine-2,3-dicarbonitriles: Microwave-Assisted Synthesis and Biological Properties - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Synthonix, Inc > 56413-95-7 | 5,6-Dichloropyrazine-2,3-dicarbonitrile [synthonix.com]

- 4. 2,3-Diaminomaleonitrile: A Multifaceted Synthon in Organic Synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. 5,6-Diphenylpyrazine-2,3-dicarbonitrile - PMC [pmc.ncbi.nlm.nih.gov]

- 6. jocpr.com [jocpr.com]

- 7. researchgate.net [researchgate.net]

- 8. mdpi.com [mdpi.com]

Spectroscopic Unveiling of 5,6-Dichloropyrazine-2,3-dicarboxylic acid: A Technical Guide for Researchers

For Immediate Release

Durham, NC – In the intricate landscape of pharmaceutical and agrochemical research, the precise structural elucidation of novel chemical entities is paramount. 5,6-Dichloropyrazine-2,3-dicarboxylic acid, a key intermediate in the synthesis of various bioactive molecules, presents a unique spectroscopic profile. This in-depth technical guide provides a comprehensive analysis of its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, offering field-proven insights for researchers, scientists, and drug development professionals.

Introduction: The Significance of this compound

This compound (C₆H₂Cl₂N₂O₄, Mol. Wt.: 237.00 g/mol ) is a versatile heterocyclic compound.[1][2] Its pyrazine core, substituted with two chlorine atoms and two carboxylic acid groups, offers multiple reaction sites for the development of novel pharmaceuticals and agrochemicals. Accurate spectroscopic characterization is the cornerstone of its application, ensuring the identity, purity, and stability of this crucial building block. This guide delves into the causality behind experimental choices and provides a self-validating framework for its spectroscopic analysis.

Nuclear Magnetic Resonance (NMR) Spectroscopy: A Window into the Molecular Architecture

NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of an organic molecule. Due to the molecule's symmetry, the NMR spectra of this compound are expected to be relatively simple, yet informative.

Predicted ¹H-NMR Spectral Data

The proton NMR spectrum of this compound is anticipated to show a single, broad singlet in the downfield region.

| Predicted Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |

| 10.0 - 13.0 | Broad Singlet | 2H | Carboxylic acid protons (-COOH) |

Expert Insight: The broadness of the carboxylic acid proton signal is a result of hydrogen bonding and chemical exchange with residual water in the NMR solvent. Its downfield chemical shift is attributed to the deshielding effect of the adjacent carbonyl group and the overall electron-withdrawing nature of the dichloropyrazine ring.

Predicted ¹³C-NMR Spectral Data

The proton-decoupled ¹³C-NMR spectrum is expected to display three distinct signals corresponding to the three unique carbon environments in the molecule. By analogy with the structurally similar 5,6-Dichloropyrazine-2,3-dicarbonitrile, the following chemical shifts can be predicted.[1]

| Predicted Chemical Shift (δ) ppm | Assignment |

| ~165 | Carbonyl carbons (-COOH) |

| ~148 | Chlorine-substituted carbons (C-5, C-6) |

| ~135 | Carboxylic acid-substituted carbons (C-2, C-3) |

Authoritative Grounding: The chemical shifts of the pyrazine ring carbons are significantly influenced by the nature of the substituents. The electron-withdrawing chlorine atoms and carboxylic acid groups deshield the ring carbons, causing them to resonate at lower fields compared to unsubstituted pyrazine.

Experimental Protocol for NMR Data Acquisition

A standardized protocol is crucial for obtaining high-quality, reproducible NMR data.

Sample Preparation:

-

Weigh approximately 10-15 mg of this compound.

-

Dissolve the sample in 0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆ or Methanol-d₄) in a clean, dry 5 mm NMR tube. The choice of solvent is critical as the carboxylic acid protons are exchangeable.

-

Add a small amount of an internal standard, such as tetramethylsilane (TMS), for accurate chemical shift referencing.

Instrument Parameters:

-

¹H-NMR:

-

Pulse Program: Standard single-pulse experiment.

-

Spectral Width: ~15 ppm.

-

Acquisition Time: 2-3 seconds.

-

Relaxation Delay: 5 seconds (to allow for full relaxation of the quaternary carbons).

-

Number of Scans: 16-64 scans.

-

-

¹³C-NMR:

-

Pulse Program: Proton-decoupled pulse sequence.

-

Spectral Width: ~200 ppm.

-

Acquisition Time: 1-2 seconds.

-

Relaxation Delay: 2-5 seconds.

-

Number of Scans: 1024 or more to achieve an adequate signal-to-noise ratio for the quaternary carbons.

-

Infrared (IR) Spectroscopy: Probing the Functional Groups

IR spectroscopy provides valuable information about the functional groups present in a molecule. The IR spectrum of this compound will be dominated by the characteristic vibrations of the carboxylic acid groups and the dichloropyrazine ring.

Predicted IR Absorption Bands

| Wavenumber (cm⁻¹) | Vibration Type | Intensity |

| 2500-3300 | O-H stretch (Carboxylic acid, H-bonded) | Broad, Strong |

| 1700-1725 | C=O stretch (Carboxylic acid dimer) | Strong |

| 1550-1610 | C=N and C=C stretches (Pyrazine ring) | Medium-Strong |

| 1200-1300 | C-O stretch (Carboxylic acid) | Medium |

| 800-850 | C-Cl stretch | Strong |

Trustworthiness: The broad O-H stretch is a hallmark of carboxylic acids and is due to extensive intermolecular hydrogen bonding, forming dimers in the solid state. The position of the C=O stretch is also indicative of this dimerization.

Experimental Protocol for IR Data Acquisition

Sample Preparation (Attenuated Total Reflectance - ATR):

-

Ensure the ATR crystal (typically diamond) is clean.

-

Place a small amount of the solid this compound sample onto the crystal.

-

Apply pressure using the ATR accessory's clamp to ensure good contact between the sample and the crystal.

Data Acquisition:

-

Record a background spectrum of the empty ATR setup.

-

Record the sample spectrum.

-

The instrument software will automatically ratio the sample spectrum against the background to produce the final absorbance or transmittance spectrum.

Sources

Solubility Profile of 5,6-Dichloropyrazine-2,3-dicarboxylic Acid: A Theoretical and Practical Guide

An In-Depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

The solubility of an active pharmaceutical ingredient (API) is a critical determinant of its bioavailability and, consequently, its therapeutic efficacy.[1] 5,6-Dichloropyrazine-2,3-dicarboxylic acid, a heterocyclic compound with significant potential in medicinal chemistry, presents a complex solubility profile due to its dicarboxylic acid functionality, aromatic pyrazine ring, and halogen substituents.[2][3] This technical guide provides a comprehensive framework for understanding, predicting, and experimentally determining the solubility of this compound in various organic solvents. Eschewing a simple data sheet, this document offers a narrative built on the pillars of scientific integrity, guiding the reader through the causality of experimental and theoretical choices.

Introduction: The Critical Role of Solubility in Drug Development

The journey of a drug candidate from discovery to a viable therapeutic is fraught with challenges, with poor aqueous and organic solvent solubility being a primary cause of failure. Understanding the solubility of an API like this compound is paramount for:

-

Process Chemistry: Optimizing reaction conditions, purification strategies (such as crystallization), and formulation development.

-

Pharmacokinetics: Influencing dissolution rate and absorption, which are key components of the ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) profile.

-

Formulation Science: Enabling the development of stable and effective dosage forms, from oral solids to parenteral solutions.

This guide will delve into the theoretical underpinnings of the solubility of this specific dicarboxylic acid, explore predictive models to forecast its behavior in various organic solvents, and provide detailed protocols for empirical solubility determination.

Theoretical Considerations for the Solubility of this compound

The solubility of a solute in a solvent is governed by the principle of "like dissolves like," which is a reflection of the intermolecular forces between the solute and solvent molecules. For this compound, several structural features will dictate its solubility:

-

Dicarboxylic Acid Groups: These groups are capable of strong hydrogen bonding, both as donors (from the hydroxyl protons) and acceptors (from the carbonyl oxygens). Solvents that can participate in hydrogen bonding are likely to be effective.

-

Pyrazine Ring: The nitrogen atoms in the pyrazine ring can act as hydrogen bond acceptors. The aromatic nature of the ring can also lead to π-π stacking interactions.

-

Dichloro Substituents: The chlorine atoms increase the molecular weight and introduce polar C-Cl bonds, contributing to dipole-dipole interactions.

The interplay of these factors suggests that polar, protic solvents and polar, aprotic solvents will be the most effective at dissolving this compound. Non-polar solvents are expected to be poor solvents due to the high polarity of the dicarboxylic acid groups.

The "Odd-Even Effect" in Dicarboxylic Acids

Research on the solubility of homologous series of dicarboxylic acids has revealed an "odd-even effect," where dicarboxylic acids with an even number of carbon atoms exhibit lower solubility than their odd-numbered counterparts.[4][5] This is attributed to differences in crystal lattice packing. While this compound is not part of a simple aliphatic series, this principle highlights the importance of the solid-state properties of the API in determining its solubility.

Predictive Models for Solubility Assessment

In the early stages of drug development, predictive models can provide valuable insights into the solubility of a compound without the need for extensive experimental work.

Hansen Solubility Parameters (HSP)

Hansen Solubility Parameters are a powerful tool for predicting solubility based on the principle that "like dissolves like."[6] HSPs break down the total cohesive energy of a substance into three components:

-

δd (Dispersion): Energy from London dispersion forces.

-

δp (Polar): Energy from dipole-dipole interactions.

-

δh (Hydrogen Bonding): Energy from hydrogen bonds.

Each solvent and solute can be described by a point in this three-dimensional "Hansen space." The closer the HSP values of a solute and a solvent are, the more likely the solute is to dissolve.

Table 1: Hansen Solubility Parameters of Common Organic Solvents

| Solvent | δd (MPa¹/²) | δp (MPa¹/²) | δh (MPa¹/²) |

| Acetone | 15.5 | 10.4 | 7.0 |

| Ethanol | 15.8 | 8.8 | 19.4 |

| Ethyl Acetate | 15.8 | 5.3 | 7.2 |

| Toluene | 18.0 | 1.4 | 2.0 |

| Hexane | 14.9 | 0.0 | 0.0 |

| Dimethyl Sulfoxide (DMSO) | 18.4 | 16.4 | 10.2 |

| Tetrahydrofuran (THF) | 16.8 | 5.7 | 8.0 |

Note: The HSP for this compound would need to be calculated using group contribution methods or specialized software.

COSMO-RS (COnductor-like Screening MOdel for Real Solvents)

COSMO-RS is a quantum chemistry-based model that can predict thermodynamic properties, including solubility, from first principles.[4][7][8] It is a powerful tool for solvent screening and can provide a qualitative ranking of solvents for a given solute, even when no experimental data is available.[4]

Experimental Determination of Solubility

While predictive models are useful, experimental determination of solubility remains the gold standard.

The Shake-Flask Method: A Foundational Technique

The shake-flask method is a widely recognized and reliable technique for determining thermodynamic solubility.[6]

Protocol: Shake-Flask Solubility Determination

-

Preparation: Add an excess amount of this compound to a known volume of the selected organic solvent in a sealed vial.

-

Equilibration: Agitate the vial at a constant temperature for a sufficient period (typically 24-72 hours) to ensure that equilibrium between the dissolved and undissolved solid is reached.

-

Phase Separation: Allow the suspension to settle, or centrifuge the sample to separate the undissolved solid from the saturated solution.

-

Sampling: Carefully withdraw a known volume of the supernatant (the saturated solution).

-

Quantification: Dilute the sample with a suitable solvent and analyze the concentration of the dissolved compound using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection.

-

Calculation: Calculate the solubility in units such as mg/mL or mol/L.

High-Throughput Solubility Screening

For rapid screening of multiple solvents, high-throughput methods are employed. These methods often determine kinetic solubility rather than thermodynamic solubility.

Workflow: High-Throughput Kinetic Solubility Assay

Caption: High-throughput kinetic solubility workflow.

Factors Influencing the Solubility of this compound

Several factors can influence the measured solubility of this compound:

-

Temperature: The solubility of solids in liquids generally increases with temperature.

-

pH (in aqueous or mixed aqueous-organic systems): As a dicarboxylic acid, the ionization state of the molecule will be highly pH-dependent, which will significantly impact its solubility.

-

Polymorphism: Different crystalline forms (polymorphs) of the compound can have different solubilities. It is crucial to characterize the solid form in equilibrium with the saturated solution.

Logical Framework for Solvent Selection

The selection of an appropriate solvent for this compound should be a systematic process.

Caption: A logical workflow for solvent selection.

Conclusion

References

- Klamt, A., & Eckert, F. (2000). COSMO-RS: a novel and efficient method for the a priori prediction of thermophysical data of liquids. Fluid Phase Equilibria, 172(1), 43-72.

- Zhang, H., et al. (2014). An odd–even effect on solubility of dicarboxylic acids in organic solvents. The Journal of Chemical Thermodynamics, 77, 53-59.

- Mullins, E., et al. (2021). Purely Predicting the Pharmaceutical Solubility: What to Expect from PC-SAFT and COSMO-RS?. Crystal Growth & Design, 21(9), 5289-5304.

- Rheolution Inc. (n.d.). Measuring the solubility of pharmaceutical compounds using NEPHEL.O.

- Klamt, A., & Eckert, F. (2002). Prediction of aqueous solubility of drugs and pesticides with COSMO-RS.

- Abbott, S. (n.d.). HSP Basics. Practical Solubility Science.

- Hansen, C. M. (2007). Hansen solubility parameters: a user's handbook. CRC press.

- Jadhav, D. S. (2013). Solubility determination in drug discovery and development. International Journal of Pharmaceutical Sciences and Research, 4(2), 579.

- PubChem. (n.d.). This compound.

- Baka, E., et al. (2008). Methods for measurement of solubility and dissolution rate of sparingly soluble drugs. Dissolution Technologies, 15(2), 14-19.

- MySkinRecipes. (n.d.). This compound.

- PubChem. (n.d.). Pyrazine-2,3-dicarboxylic acid.

Sources

- 1. pubs.acs.org [pubs.acs.org]

- 2. Solubility of 2,5-Furandicarboxylic Acid in Pure and Mixed Organic Solvent Systems at 293 K Predicted Using Hansen Solubility Parameters - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. pubs.acs.org [pubs.acs.org]

- 4. scispace.com [scispace.com]

- 5. approcess.com [approcess.com]

- 6. Hansen solubility parameter - Wikipedia [en.wikipedia.org]

- 7. (337cn) Solubility Prediction and Cocrystal Screening By COSMO-RS: From Theory to Experimental Validation | AIChE [proceedings.aiche.org]

- 8. researchgate.net [researchgate.net]

The Strategic Core: A Technical Guide to 5,6-Dichloropyrazine-2,3-dicarboxylic Acid in Modern Chemistry

Abstract

5,6-Dichloropyrazine-2,3-dicarboxylic acid is a pivotal heterocyclic building block, strategically positioned at the intersection of medicinal chemistry and advanced materials science. Its rigid, electron-deficient pyrazine core, flanked by reactive chloro and carboxylic acid functionalities, offers a versatile platform for the synthesis of complex molecular architectures. This guide provides an in-depth review of its synthesis, chemical behavior, and core applications, offering field-proven insights for researchers, chemists, and drug development professionals. We will explore the causality behind synthetic strategies and the logic of its application as a scaffold for kinase inhibitors and as a ligand in functional materials.

Core Synthesis and Strategic Intermediates

The primary and most viable route to this compound is a multi-step process that begins with the construction of the pyrazine ring, followed by the hydrolysis of nitrile intermediates. The dinitrile precursor is a critical, stable intermediate that serves as the immediate gateway to the target diacid.

Synthesis of the Dinitrile Precursor

The synthesis of pyrazine-2,3-dicarbonitriles is typically achieved through the condensation of a 1,2-dicarbonyl compound with diaminomaleonitrile (DAMN).[1][2] For the chlorinated target, this involves a chlorinated 1,2-dicarbonyl equivalent.

Hydrolysis to this compound

The conversion of the robust dinitrile groups to carboxylic acids is the final key transformation. This is typically achieved under strong acidic or basic conditions. While a specific protocol for this exact molecule is not prominently published, a reliable method can be adapted from standard hydrolysis procedures for aromatic nitriles or esters, such as using a strong base like lithium hydroxide followed by acidic workup.[3]

Representative Protocol: Base-Catalyzed Hydrolysis

-

Suspension: Suspend 5,6-Dichloropyrazine-2,3-dicarbonitrile (1.0 eq) in a mixture of water and a co-solvent like ethanol.

-

Hydrolysis: Add an excess of a strong base, such as NaOH or LiOH (4.0-5.0 eq), to the suspension.

-

Heating: Heat the mixture to reflux for several hours, monitoring the reaction by TLC or LC-MS until the starting material is consumed. The reaction involves the sequential hydrolysis of the nitriles to amides and then to carboxylates.

-

Acidification: After cooling to room temperature, carefully acidify the reaction mixture with a strong acid (e.g., concentrated HCl) to a pH of <2.

-

Isolation: The desired this compound will precipitate out of the acidic aqueous solution.

-

Purification: Collect the solid product by filtration, wash with cold water, and dry under vacuum.

Conversion to 5,6-Dichloropyrazine-2,3-dicarboxylic Anhydride

For many synthetic applications, the corresponding cyclic anhydride is a more reactive and useful intermediate. The formation of the anhydride is readily accomplished by dehydration of the diacid, often using acetic anhydride or other dehydrating agents.[4]

Experimental Protocol: Anhydride Formation

-

Reaction Setup: Suspend this compound (1.0 eq) in acetic anhydride (5-10 volumes).

-

Heating: Heat the mixture under reflux for 1-3 hours. The diacid will gradually dissolve as it converts to the more soluble anhydride.

-

Isolation: Allow the reaction mixture to cool. The product may crystallize upon cooling or can be precipitated by adding the reaction mixture to a non-solvent like hexane.

-

Purification: Collect the solid by filtration and recrystallize from a suitable solvent (e.g., toluene) to yield the pure 5,6-Dichloropyrazine-2,3-dicarboxylic anhydride.

Physicochemical and Spectroscopic Profile

A thorough understanding of the compound's properties is essential for its application and quality control.

| Property | Value | Source |

| Molecular Formula | C₆H₂Cl₂N₂O₄ | |

| Molecular Weight | 236.99 g/mol | |

| CAS Number | 59715-45-6 | |

| Boiling Point | 453°C at 760 mmHg (Predicted) | |

| Appearance | Solid | |

| Storage | 2-8°C, under inert gas |

Spectroscopic Characterization (Predicted)

While detailed published spectra are scarce, the expected NMR and IR features can be predicted based on the molecule's structure and data from analogous compounds.[5][6]

-

¹H NMR: Due to the molecule's C₂ᵥ symmetry, the two carboxylic acid protons are chemically equivalent. A single, broad singlet is expected in the downfield region (typically >10 ppm), characteristic of carboxylic acid protons.

-

¹³C NMR: The symmetry of the molecule dictates that only three signals should appear in the proton-decoupled spectrum:

-

One signal for the two equivalent carbons bearing the chlorine atoms (C-5 and C-6).

-

One signal for the two equivalent carbons bearing the carboxylic acid groups (C-2 and C-3).

-

One signal for the two equivalent carboxylic acid carbonyl carbons.

-

-

IR Spectroscopy: Key vibrational modes would include:

-

A broad O-H stretch from the carboxylic acid groups (~2500-3300 cm⁻¹).

-

A strong C=O stretch from the carbonyls (~1700-1725 cm⁻¹).

-

C=N and C=C stretching vibrations from the pyrazine ring (~1500-1600 cm⁻¹).

-

A C-Cl stretching vibration (~600-800 cm⁻¹).

-

Chemical Reactivity and Synthetic Potential

The synthetic utility of this compound stems from its three distinct reactive zones: the two carboxylic acid groups, the two chloro-substituents, and the electron-deficient aromatic ring.

-

Carboxylic Acid Groups: These are the most versatile handles. They can be readily converted into esters, amides, or acid chlorides, allowing for the attachment of a wide variety of functional groups through well-established protocols. Their dehydration into a cyclic anhydride provides an activated intermediate for further reactions.

-

Chloro Substituents: The chlorine atoms activate the pyrazine ring towards nucleophilic aromatic substitution (SNAr). This allows for the displacement of chloride ions by nucleophiles such as amines, alkoxides, or thiolates, providing a powerful method for C-N, C-O, and C-S bond formation. This reactivity is crucial for building complex molecular scaffolds.

-

Pyrazine Core: The electron-deficient nature of the pyrazine ring influences the reactivity of its substituents and imparts specific electronic properties to the final molecule, a feature that is heavily exploited in materials science.

Core Applications in Research and Development

The unique structural and electronic features of this compound make it a high-value scaffold in two major research areas.

Medicinal Chemistry: A Scaffold for Kinase Inhibitors

Protein kinases are a critical class of enzymes, and their dysregulation is a hallmark of many diseases, particularly cancer.[7][8] Small molecule kinase inhibitors have become a cornerstone of targeted therapy.[9][10] The pyrazine ring is a well-established "privileged scaffold" in this field, appearing in numerous FDA-approved and investigational kinase inhibitors.[9]

This compound serves as an ideal starting point for building libraries of potential kinase inhibitors for several reasons:

-

Rigid Core: It provides a rigid, planar core that helps to pre-organize appended functional groups, reducing the entropic penalty of binding to the target kinase.

-

Multiple Diversification Points: The four reactive sites (two carboxylic acids, two chlorines) allow for systematic modification to explore the structure-activity relationship (SAR). For instance, the carboxylic acid groups can be converted to amides to form hydrogen bonds within the ATP-binding site, while the chloro positions can be substituted to probe different pockets of the enzyme.

-

Modulation of Properties: The electron-withdrawing nature of the pyrazine and chloro-substituents can be used to fine-tune the physicochemical properties (e.g., pKa, solubility) of the final drug candidate.

Materials Science: A Ligand for Functional Materials

The dicarboxylic acid functionality makes this molecule an excellent ligand for constructing coordination polymers and Metal-Organic Frameworks (MOFs).[11][12]

-

Metal-Organic Frameworks (MOFs): MOFs are crystalline materials built from metal ions or clusters linked by organic ligands. Pyrazine-based dicarboxylates are effective ligands because the nitrogen atoms of the pyrazine ring and the oxygen atoms of the carboxylates can coordinate to metal centers, leading to robust, porous frameworks.[13][14][15] These materials have significant potential in applications such as gas storage, separation, and catalysis.

-

Luminescent Materials: The pyrazine-dicarboxylate scaffold can be used to sensitize the luminescence of lanthanide ions like Europium (Eu³⁺). The organic ligand absorbs energy and efficiently transfers it to the metal ion, which then emits light at its characteristic wavelength. This "antenna effect" is the basis for creating highly luminescent materials for applications in lighting, displays, and sensors.

Conclusion and Future Outlook

This compound is more than just a chemical intermediate; it is a strategic platform for innovation. Its well-defined reactivity and modular nature provide chemists with a reliable tool for constructing molecular complexity. In medicinal chemistry, its value as a scaffold for kinase inhibitors is clear, offering a direct route to diverse compound libraries. In materials science, its potential as a building block for porous and luminescent materials is an expanding field of research. Future work will likely focus on exploiting the C-Cl substitution reactions to create novel, unsymmetrical derivatives for more sophisticated drug designs and for the construction of advanced, multifunctional materials.

References

A comprehensive list of all sources cited within this technical guide.

-

(No author given). (n.d.). Supporting Information. ScienceOpen. [Link]

-

(No author given). (n.d.). Two zinc metal–organic framework isomers based on pyrazine tetracarboxylic acid and dipyridinylbenzene for adsorption and separation of CO2 and light hydrocarbons. Dalton Transactions (RSC Publishing). [Link]

-

(No author given). (2025). The Lead Coordination Polymers Containing Pyrazine-2,3-Dicarboxylic Acid: Rapid Structural Transformations and Cation Exchange. Request PDF. [Link]

-

(No author given). (2025). An unusual 3D metal–organic framework, {[Ag4(μ4-pzdc)2(μ-en)2]·H2O}n: C–HAg, N–HAg and (O–H)Ag interactions and an unprecedented coordination mode for pyrazine-2,3-dicarboxylate. ResearchGate. [Link]

-

(No author given). (2021). 3D Metal–Organic Frameworks Based on Co(II) and Bithiophendicarboxylate: Synthesis, Crystal Structures, Gas Adsorption, and Magnetic Properties. PubMed Central. [Link]

-

(No author given). (n.d.). New Three-Dimensional Metal−Organic Framework with Heterometallic [Fe−Ag] Building Units: Synthesis, Crystal Structure, and Functional Studies. ACS Publications. [Link]

-

(No author given). (n.d.). 5,6-Dichloropyrazine-2,3-dicarbonitrile. Synthonix. [Link]

-

(No author given). (2014). A green and efficient hydrolysis of met. Journal of Chemical and Pharmaceutical Research. [Link]

-

(No author given). (n.d.). 5 Combination of 1H and 13C NMR Spectroscopy. (n.d.). [Link]

-

(No author given). (n.d.). 5,6-Diphenylpyrazine-2,3-dicarbonitrile. ResearchGate. [Link]

-

(No author given). (n.d.). 5,6-Dimethylpyrazine-2,3-dicarbonitrile. PMC - NIH. [Link]

-

(No author given). (2011). Reactivity of 2,3-Pyridine Dicarboxylic Anhydride Towards some Nitrogen Nucleophilic Reagents: Synthesis and Antimicrobial Evalu. Hilaris Publisher. [Link]

-

(No author given). (2024). Pyrazine-based small molecule kinase inhibitors: clinical applications and patent review (2019-2023). PubMed. [Link]

-

(No author given). (n.d.). 2,3-pyrazinedicarboxylic acid. Organic Syntheses Procedure. [Link]

-

(No author given). (2025). FDA-approved kinase inhibitors in PROTAC design, development and synthesis. (n.d.). [Link]

-

(No author given). (n.d.). Product Class 4: Carboxylic Acid Anhydrides and Their Sulfur, Selenium, and Tellurium Derivatives. (n.d.). [Link]

-

(No author given). (n.d.). 1H NMR and 13C NMR spectra of the catalytic synthesized compounds. The Royal Society of Chemistry. [Link]

-

(No author given). (n.d.). Inhibitors of Cyclin-Dependent Kinases: Types and Their Mechanism of Action. MDPI. [Link]

-

(No author given). (2022). Construction of 5-(Alkylamino)-6-aryl/alkylpyrazine-2,3-dicarbonitriles via the One-Pot Reaction of Alkyl Isocyanides with Aryl/Alkyl Carbonyl Chlorides and Diaminomaleonitrile: Fluorescence and Antimicrobial Activity Evaluation. NIH. [Link]

-

(No author given). (2023). Utilization of Supervised Machine Learning to Understand Kinase Inhibitor Toxophore Profiles. MDPI. [Link]

-

(No author given). (2025). FDA-approved kinase inhibitors in PROTAC design, development and synthesis. PMC. [Link]

Sources

- 1. researchgate.net [researchgate.net]

- 2. 5,6-Dimethylpyrazine-2,3-dicarbonitrile - PMC [pmc.ncbi.nlm.nih.gov]

- 3. jocpr.com [jocpr.com]

- 4. Thieme E-Books & E-Journals [thieme-connect.de]

- 5. benchchem.com [benchchem.com]

- 6. rsc.org [rsc.org]

- 7. mdpi.com [mdpi.com]

- 8. mdpi.com [mdpi.com]

- 9. Pyrazine-based small molecule kinase inhibitors: clinical applications and patent review (2019-2023) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. FDA-approved kinase inhibitors in PROTAC design, development and synthesis - PMC [pmc.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. 3D Metal–Organic Frameworks Based on Co(II) and Bithiophendicarboxylate: Synthesis, Crystal Structures, Gas Adsorption, and Magnetic Properties - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Two zinc metal–organic framework isomers based on pyrazine tetracarboxylic acid and dipyridinylbenzene for adsorption and separation of CO2 and light hydrocarbons - Dalton Transactions (RSC Publishing) [pubs.rsc.org]

- 14. researchgate.net [researchgate.net]

- 15. pubs.acs.org [pubs.acs.org]

Introduction: The Dichloropyrazine Core as a Privileged Synthetic Platform

An In-depth Technical Guide to the Research Applications of Dichloropyrazine Derivatives

Dichloropyrazine derivatives represent a cornerstone class of heterocyclic compounds, serving as highly versatile building blocks in modern chemical research. The core structure consists of a six-membered aromatic pyrazine ring—a benzene ring wherein two carbon atoms at positions 1 and 4 are replaced by nitrogen—substituted with two chlorine atoms.[1] The primary isomers used in research are 2,3-, 2,5-, and 2,6-dichloropyrazine.[2][3]

The immense utility of these compounds stems from a unique combination of chemical properties. The electron-withdrawing nature of the two nitrogen atoms makes the pyrazine ring electron-deficient. This electronic characteristic, coupled with the presence of chlorine atoms as excellent leaving groups, renders the core highly susceptible to a range of chemical modifications.[4] The chlorine atoms act as reactive "handles," enabling chemists to perform nucleophilic aromatic substitutions (SNAr) and a variety of palladium-catalyzed cross-coupling reactions with high regioselectivity.[5][6] This synthetic flexibility allows for the precise and systematic construction of complex, multi-functionalized molecules, establishing dichloropyrazines as pivotal intermediates in medicinal chemistry, advanced materials science, and agrochemical development.[7][8][9][10]

Part 1: Medicinal Chemistry and Drug Discovery

The pyrazine scaffold is a privileged structure in pharmacology, found in numerous clinically used therapeutics.[6][11] Dichloropyrazines provide an accessible and adaptable starting point for synthesizing libraries of novel, biologically active compounds.

Application Focus: Kinase Inhibitors in Oncology

Protein kinases are a major class of drug targets, particularly in oncology, as they regulate cellular processes like proliferation and survival.[12][13] Many kinase inhibitors are designed to be ATP-competitive, meaning they occupy the ATP-binding pocket of the enzyme to block its activity. The pyrazine ring is an effective bioisostere for the purine core of ATP, making it an ideal scaffold for designing such inhibitors.[12]

Causality of Experimental Choice: The strategy involves using a dichloropyrazine core and sequentially replacing the chlorine atoms with different functional groups to optimize binding affinity and selectivity for the target kinase. The first substitution might introduce a group that anchors the molecule into the "hinge" region of the ATP-binding site, while the second substitution can be used to project a side chain into a more variable region to achieve selectivity over other kinases.[14] For example, the FDA-approved drug Gilteritinib, used to treat acute myeloid leukemia (AML), contains a pyrazine-2-carboxamide core that is often constructed from dichloropyrazine precursors.[12]

This protocol details the synthesis of a key intermediate where one chlorine atom of 2,5-dichloropyrazine is replaced with an amine, a common step in building kinase inhibitors.[4]

Materials:

-

2,5-Dichloropyrazine

-

3-Methoxyaniline

-

Potassium tert-butoxide (t-BuOK)

-

Anhydrous Tetrahydrofuran (THF)

-

Palladium(II) acetate (Pd(OAc)₂)

-

XPhos (2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl)

-

Sodium tert-butoxide (NaOt-Bu)

-

Anhydrous Toluene

-

2-(piperidin-1-yl)benzamide

Step 1: Nucleophilic Aromatic Substitution (SNAr)

-

Under an inert argon atmosphere, dissolve 2,5-dichloropyrazine (1.0 eq) and 3-methoxyaniline (1.1 eq) in anhydrous THF in a flame-dried flask.

-

Cool the reaction mixture to 0°C using an ice bath.

-

Add potassium tert-butoxide (1.2 eq) portion-wise, ensuring the internal temperature does not exceed 5°C.

-

Remove the ice bath and allow the mixture to warm to room temperature. Stir for 12-16 hours.

-

Monitor reaction completion using Thin Layer Chromatography (TLC).

-

Upon completion, quench the reaction with water and extract the product with ethyl acetate.

-

Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the crude intermediate, 5-chloro-N-(3-methoxyphenyl)pyrazin-2-amine .[4] Purify via column chromatography.

Step 2: Buchwald-Hartwig Amination

-

In an inert atmosphere glovebox, combine the intermediate from Step 1 (1.0 eq), 2-(piperidin-1-yl)benzamide (1.2 eq), Pd₂(dba)₃ (0.05 eq), XPhos (0.1 eq), and NaOt-Bu (1.5 eq) in a reaction vial.

-

Add anhydrous toluene to the vial.

-

Seal the vial and heat the mixture to 100°C for 18 hours.

-

Monitor the reaction by HPLC.

-

Once complete, cool the mixture to room temperature and filter it through a pad of Celite.

-

Concentrate the filtrate and purify the residue by column chromatography to yield the final di-substituted pyrazine product.[4]

Caption: Synthetic workflow for a kinase inhibitor scaffold.

Further Medicinal Applications

Beyond cancer, dichloropyrazine derivatives are instrumental in developing a spectrum of therapeutic agents. Their role as key intermediates is well-documented in the synthesis of compounds with proven or potential efficacy.[15][16]

| Application Area | Target/Mechanism | Rationale for Dichloropyrazine Use | Reference Example |

| Antiviral | Viral replication machinery | Serves as a precursor for complex heterocyclic systems. For example, 3,6-dichloropyrazine-2-carbonitrile is a key intermediate in one synthesis of Favipiravir. | Favipiravir Synthesis[11] |

| Antibacterial | Bacterial cellular processes | The pyrazine core is a known pharmacophore in antimicrobial agents. Dichloropyrazines allow for the creation of diverse derivatives for screening. | General Antimicrobial Agents[5] |

| Anti-inflammatory | Inflammatory pathways (e.g., NO production) | Used to synthesize novel compounds that inhibit inflammatory mediators. | Paeonol derivatives[15] |

| Neuroprotective | Mitochondrial apoptosis pathway | The ligustrazine (tetramethylpyrazine) scaffold, accessible from chlorinated precursors, can be modified to create agents that protect neuronal cells. | Ligustrazine–cinnamic acid derivatives[15] |

Part 2: Materials Science and Organic Electronics

The unique electronic properties of the pyrazine ring make its derivatives highly valuable in materials science. The electron-deficient nature of the ring allows it to function as an excellent electron-acceptor unit.[17]

Application Focus: Conjugated Polymers for Organic Electronics

When 2,5-dichloropyrazine is copolymerized with an electron-donating monomer, the resulting polymer possesses a "donor-acceptor" backbone. This architecture is fundamental to tuning the material's electronic band gap and charge transport properties.[17]

Causality of Experimental Choice: The goal is to create materials for applications like Organic Field-Effect Transistors (OFETs) and Organic Photovoltaics (OPVs). For OFETs, the pyrazine unit's electron-accepting nature can facilitate electron transport, making the polymer an n-type semiconductor. For OPVs, the donor-acceptor structure helps in absorbing light and separating the resulting exciton into free charges.[17] The chlorine atoms on the dichloropyrazine monomer are perfect reactive sites for polymerization through metal-catalyzed cross-coupling reactions.

This protocol describes the polymerization of 2,5-dichloropyrazine (the acceptor) with a thiophene-based co-monomer (the donor).

Materials:

-

2,5-Dichloropyrazine (1.0 eq)

-

2,5-bis(trimethylstannyl)thiophene (1.0 eq)

-

Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃, 2 mol%)

-

Tri(o-tolyl)phosphine (P(o-tol)₃, 8 mol%)

-

Anhydrous, degassed chlorobenzene

Procedure:

-

In a Schlenk flask, combine 2,5-dichloropyrazine, 2,5-bis(trimethylstannyl)thiophene, Pd₂(dba)₃, and P(o-tol)₃ under an inert atmosphere.

-

Evacuate the flask and backfill with argon. Repeat this cycle three times to ensure all oxygen is removed.

-

Add anhydrous, degassed chlorobenzene via syringe.

-

Heat the reaction mixture to 110°C and stir vigorously for 48-72 hours. The polymer will often precipitate from the solution as it forms.

-

Monitor the reaction by observing the increase in viscosity or the formation of a precipitate.

-

After cooling to room temperature, pour the reaction mixture into a large volume of methanol to precipitate the polymer fully.

-

Collect the polymer by filtration, wash with methanol and acetone to remove residual catalyst and unreacted monomers.

-

Purify the polymer further by Soxhlet extraction with methanol, acetone, and hexane to remove low molecular weight oligomers.

-

Finally, dissolve the polymer in a high-boiling solvent like chloroform or o-dichlorobenzene and re-precipitate into methanol.

-

Dry the final polymer under vacuum to yield a solid material ready for characterization and device fabrication.[17]

Caption: Donor-Acceptor structure in a conjugated polymer.

Part 3: Agrochemical Research

Dichloropyrazines also serve as important intermediates in the synthesis of modern agrochemicals, including herbicides and fungicides.[8][10] The pyrazine moiety can be elaborated into a final active ingredient that is effective at protecting crops from weeds and diseases.